molecular formula C10H9NO2S2 B183729 N-Phenylthiophene-2-sulfonamide CAS No. 39810-46-3

N-Phenylthiophene-2-sulfonamide

Cat. No. B183729
CAS RN: 39810-46-3
M. Wt: 239.3 g/mol
InChI Key: FHAKHNFPYWASFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylthiophene-2-sulfonamide, also known as PTSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTSA is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom and a five-membered ring. PTSA has been widely studied for its potential applications in various fields, including medicine, materials science, and environmental science.

Mechanism Of Action

The mechanism of action of N-Phenylthiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-Phenylthiophene-2-sulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. Additionally, N-Phenylthiophene-2-sulfonamide has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.

Biochemical And Physiological Effects

N-Phenylthiophene-2-sulfonamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. N-Phenylthiophene-2-sulfonamide has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N-Phenylthiophene-2-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-Phenylthiophene-2-sulfonamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans.

Advantages And Limitations For Lab Experiments

N-Phenylthiophene-2-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, N-Phenylthiophene-2-sulfonamide has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various physiological processes. However, N-Phenylthiophene-2-sulfonamide also has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, N-Phenylthiophene-2-sulfonamide may exhibit non-specific binding to proteins, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-Phenylthiophene-2-sulfonamide. One potential area of study is the development of N-Phenylthiophene-2-sulfonamide-based drugs for the treatment of various diseases, including cancer and inflammation. Moreover, further investigation is needed to elucidate the mechanism of action of N-Phenylthiophene-2-sulfonamide and its effects on various physiological processes. Additionally, N-Phenylthiophene-2-sulfonamide may have potential applications in materials science and environmental science, such as in the development of new sensors or catalysts. Overall, N-Phenylthiophene-2-sulfonamide is a promising compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

The synthesis of N-Phenylthiophene-2-sulfonamide can be achieved through various methods, including the reaction of thiophene-2-sulfonamide with phenyl isocyanate, or the reaction of thiophene-2-sulfonamide with phenyl isothiocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and the resulting product is purified through recrystallization or chromatography.

Scientific Research Applications

N-Phenylthiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. N-Phenylthiophene-2-sulfonamide has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Moreover, N-Phenylthiophene-2-sulfonamide has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.

properties

IUPAC Name

N-phenylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAKHNFPYWASFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354331
Record name N-Phenylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylthiophene-2-sulfonamide

CAS RN

39810-46-3
Record name N-Phenylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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